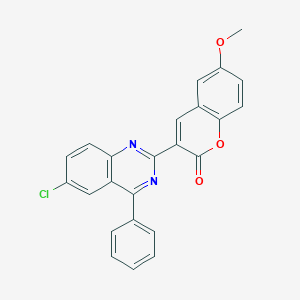
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of 6-chloro-4-phenylquinazoline with 6-methoxy-2H-chromen-2-one under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the biological target.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used in cancer treatment.
Gefitinib: Another anticancer agent.
Prazosin: Used to treat hypertension.
Propriétés
Formule moléculaire |
C24H15ClN2O3 |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C24H15ClN2O3/c1-29-17-8-10-21-15(11-17)12-19(24(28)30-21)23-26-20-9-7-16(25)13-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3 |
Clé InChI |
GYFBDUUQVFBOLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12270247.png)
![4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B12270250.png)
![1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine](/img/structure/B12270251.png)
![5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12270255.png)
![1-methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1H-1,3-benzodiazole](/img/structure/B12270258.png)
![2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270261.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12270262.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine](/img/structure/B12270269.png)
![N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide](/img/structure/B12270273.png)
![6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12270290.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B12270293.png)
![3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B12270303.png)
![N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12270307.png)
![3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B12270314.png)
